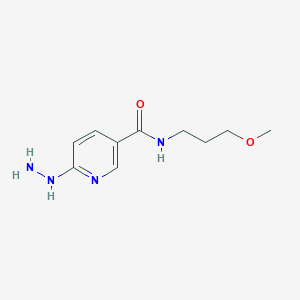
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide
概要
説明
6-Hydrazinyl-N-(3-methoxypropyl)nicotinamide , also known by its chemical formula C<sub>10</sub>H<sub>16</sub>N<sub>4</sub>O<sub>2</sub> , is a fascinating compound with potential applications in scientific research. Its structure combines a nicotinamide moiety with a hydrazine group, imparting unique properties.
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have explored various routes, including condensation reactions between 3-methoxypropyl hydrazine and nicotinic acid derivatives. Precise conditions, reagents, and catalysts play a crucial role in achieving high yields and purity.
Molecular Structure Analysis
The molecular structure of 6-hydrazinyl-N-(3-methoxypropyl)nicotinamide reveals a pyridine ring (from the nicotinamide portion) linked to a hydrazine group. The methoxypropyl substituent enhances solubility and stability. Analyzing bond angles, torsion angles, and hydrogen bonding patterns provides insights into its behavior.
Chemical Reactions Analysis
This compound participates in diverse chemical reactions. Notably:
- Hydrazinolysis : The hydrazine group can undergo nucleophilic substitution reactions, leading to the formation of novel derivatives.
- Oxidation : Oxidative processes may yield compounds with altered pharmacological properties.
- Metal Complex Formation : Coordination with metal ions could enhance its biological activity.
Physical And Chemical Properties Analysis
- Physical State : Typically a white crystalline solid.
- Melting Point : Varies depending on the specific derivative.
- Solubility : Soluble in polar solvents like water and methanol.
- Stability : Sensitive to light and moisture.
Safety And Hazards
- Toxicity : Limited data available; handle with caution.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly to prevent contamination.
将来の方向性
Researchers should explore:
- Biological Activity : Investigate its potential as an anticancer or antimicrobial agent.
- Derivatives : Synthesize analogs for structure-activity relationship studies.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
特性
IUPAC Name |
6-hydrazinyl-N-(3-methoxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-6-2-5-12-10(15)8-3-4-9(14-11)13-7-8/h3-4,7H,2,5-6,11H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFTGJKNGFYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

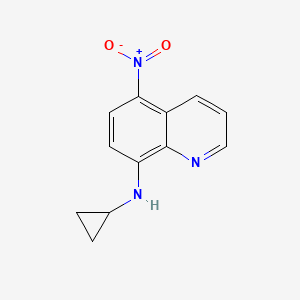
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)
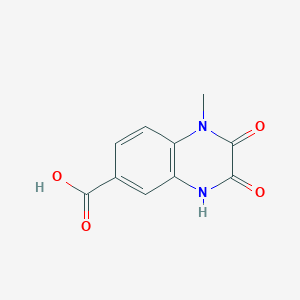
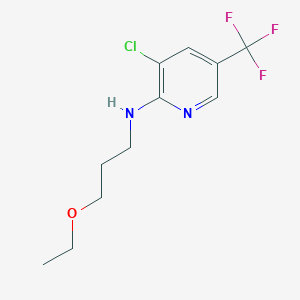
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
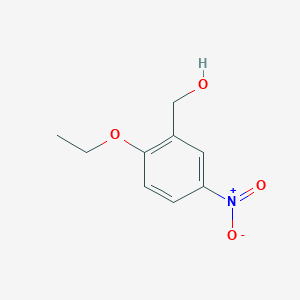
![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)